molecular formula C15H19ClN2O B8111786 2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8111786
M. Wt: 278.78 g/mol
InChI Key: HMUIMSMUQYRIHM-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-2,7-diazaspiro[45]decan-1-one is a synthetic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two nitrogen atoms and a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine derivative .

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one involves the inhibition of specific kinases. For instance, it inhibits RIPK1 by binding to its active site, thereby blocking the kinase activity and preventing the activation of the necroptosis pathway. This inhibition can lead to reduced inflammation and cell death in various disease models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable compound for further research and development in the field of kinase inhibitors and therapeutic agents .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c16-13-5-2-1-4-12(13)10-18-9-7-15(14(18)19)6-3-8-17-11-15/h1-2,4-5,17H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUIMSMUQYRIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)CC3=CC=CC=C3Cl)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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